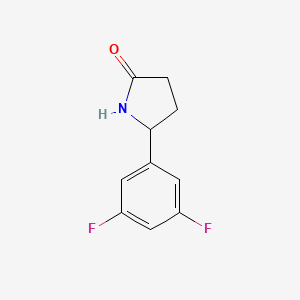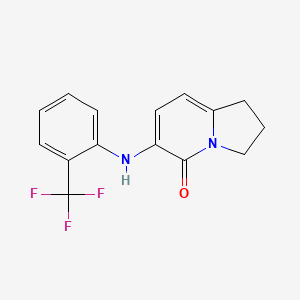
6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indolizinone structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 2-trifluoromethylaniline with an appropriate indolizinone precursor under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques ensures the consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(2-Fluorophenylamino)-2,3-dihydro-1H-indolizin-5-one
- 6-(2-Chlorophenylamino)-2,3-dihydro-1H-indolizin-5-one
- 6-(2-Bromophenylamino)-2,3-dihydro-1H-indolizin-5-one
Uniqueness
Compared to similar compounds, 6-(2-Trifluoromethylphenylamino)-2,3-dihydro-1H-indolizin-5-one exhibits unique properties due to the presence of the trifluoromethyl group. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
612065-09-5 |
|---|---|
Fórmula molecular |
C15H13F3N2O |
Peso molecular |
294.27 g/mol |
Nombre IUPAC |
6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizin-5-one |
InChI |
InChI=1S/C15H13F3N2O/c16-15(17,18)11-5-1-2-6-12(11)19-13-8-7-10-4-3-9-20(10)14(13)21/h1-2,5-8,19H,3-4,9H2 |
Clave InChI |
DAUYJZLGAKQLHV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C(=O)N2C1)NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[(2-aminoacetyl)amino]hexanoylamino]acetate](/img/structure/B13119912.png)
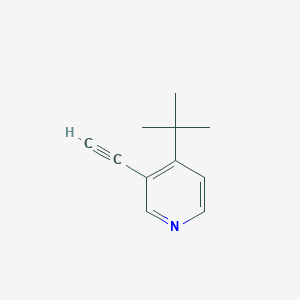

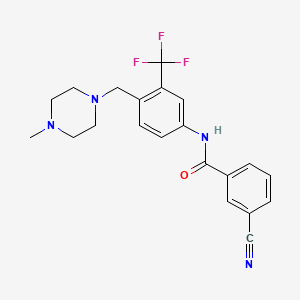

![Pyrimido[4,5-d][1,2,3]triazine](/img/structure/B13119935.png)
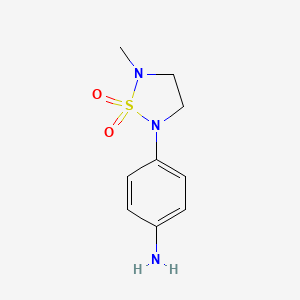
![6-Methoxy-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13119953.png)
![2-Ethyl-3-methyl-5-(methylthio)-2H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13119960.png)
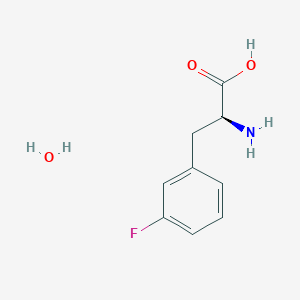
![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)


